
3-((1,4-Diazepan-1-yl)methyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1,4-Diazepan-1-yl)methyl)-1H-indole: is a chemical compound that features an indole core structure substituted with a diazepane moiety. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a diazepane ring, a seven-membered nitrogen-containing heterocycle, adds unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1,4-Diazepan-1-yl)methyl)-1H-indole typically involves the reaction of an indole derivative with a diazepane precursor. One common method is the reductive amination of an indole-3-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-((1,4-Diazepan-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Tetrahydroindoles.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-((1,4-Diazepan-1-yl)methyl)-1H-indole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The indole ring is a common motif in many biologically active molecules, and the addition of a diazepane ring can enhance its binding affinity and selectivity for certain biological targets .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 3-((1,4-Diazepan-1-yl)methyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The indole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The diazepane ring can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
- 3-((1,4-Diazepan-1-yl)methyl)benzoic acid
- 3-((1,4-Diazepan-1-yl)methyl)phenyl)methanamine
- 3-((1,4-Diazepan-1-yl)methyl)phenol
Uniqueness: Compared to similar compounds, 3-((1,4-Diazepan-1-yl)methyl)-1H-indole stands out due to the presence of the indole ring, which is a versatile scaffold in medicinal chemistry. The combination of the indole and diazepane rings provides a unique structural framework that can be exploited for the development of new drugs and materials .
Eigenschaften
Molekularformel |
C14H19N3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
3-(1,4-diazepan-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H19N3/c1-2-5-14-13(4-1)12(10-16-14)11-17-8-3-6-15-7-9-17/h1-2,4-5,10,15-16H,3,6-9,11H2 |
InChI-Schlüssel |
QOWGNRASWUUKJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)


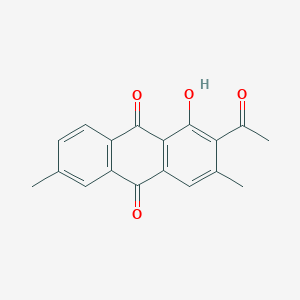
![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
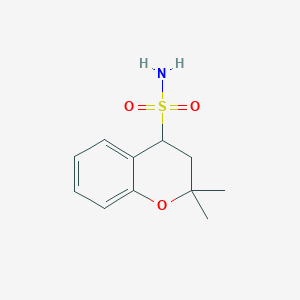
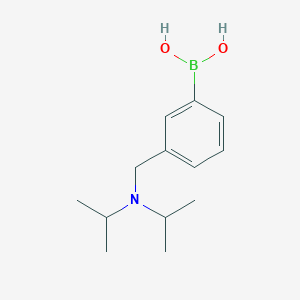
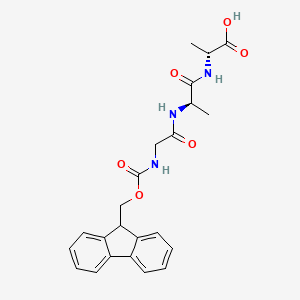

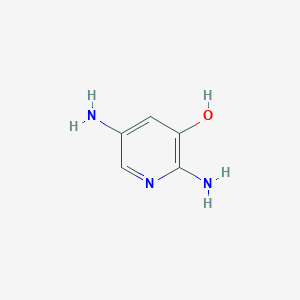
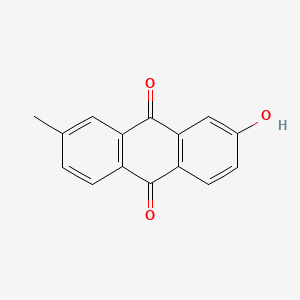
![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
